N-Pyrrolidino Protonitazene

Catalog No.
S11223912
CAS No.
M.F
C23H28N4O3
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Pyrrolidino Protonitazene

Product Name

N-Pyrrolidino Protonitazene

IUPAC Name

5-nitro-2-[(4-propoxyphenyl)methyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H28N4O3/c1-2-15-30-20-8-5-18(6-9-20)16-23-24-21-17-19(27(28)29)7-10-22(21)26(23)14-13-25-11-3-4-12-25/h5-10,17H,2-4,11-16H2,1H3

InChI Key

KCRWXNIIXGBPID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-]

N-Pyrrolidino protonitazene is a synthetic opioid belonging to the nitazene class, which has garnered attention due to its potent analgesic properties. It is structurally similar to other nitazene analogues, particularly protonitazene and N-pyrrolidino etonitazene, but features a distinct pyrrolidino ring at the 1-position of the benzimidazole core instead of a diethylaminoethyl group. This modification contributes to its unique pharmacological profile. The compound was first identified in late 2022 and has since been implicated in numerous forensic cases, highlighting its emergence as a significant substance in illicit drug markets across North America and Europe .

Involving N-pyrrolidino protonitazene have not been extensively documented, it can be synthesized using methods established for other nitazene analogues. These methods typically involve modifications of existing synthetic routes for 5-nitro-2-benzylbenzimidazole derivatives, suggesting that the synthesis is straightforward and cost-effective without requiring regulated precursors . The compound exhibits activity as a µ-opioid receptor agonist, indicating that it engages in typical opioid receptor-mediated pathways.

N-Pyrrolidino protonitazene has demonstrated significant biological activity as an opioid. In vitro studies indicate that it has a potency approximately 25 times greater than that of fentanyl, making it a highly potent analgesic agent. Its effective concentration (EC50) is reported at 0.942 nM, which is substantially lower than those of many conventional opioids, including morphine and fentanyl . The compound acts as a full agonist at the µ-opioid receptor, exhibiting enhanced analgesic effects compared to both fentanyl and morphine, with its effects reversible by opioid antagonists like naltrexone .

Currently, N-pyrrolidino protonitazene does not have recognized medical applications or approvals for therapeutic use. Its primary relevance lies in its identification within forensic contexts, where it has been linked to numerous overdose cases and fatalities. Its high potency raises significant public health concerns due to the potential for misuse and overdose among populations using synthetic opioids recreationally .

Research into the interactions of N-pyrrolidino protonitazene with opioid receptors indicates that it binds effectively to the µ-opioid receptor, leading to pronounced analgesic effects. In comparative studies with other opioids, it has shown higher binding affinity and potency. The interaction studies underscore its potential for significant psychoactive effects, emphasizing the need for further research into its safety profile and toxicological effects in humans .

N-Pyrrolidino protonitazene shares structural similarities with several other compounds within the nitazene class. Below is a comparison highlighting its uniqueness:

Compound NamePotency (EC50)Structural FeaturesUnique Characteristics
N-Pyrrolidino protonitazene0.942 nMPyrrolidino ring at 1-positionMost potent among nitazenes; high risk of overdose
Protonitazene7.19 nMDiethylaminoethyl group at 1-positionLess potent than N-pyrrolidino protonitazene
N-Pyrrolidino etonitazene0.548 nMPyrrolidino ring; similar structureSlightly more potent than N-pyrrolidino protonitazene
IsotonitazeneNot specifiedVaries at C4 position on benzyl moietyDifferent substitution pattern affects potency
EtonitazeneNot specifiedSimilar core structure but different side chainsEstablished history of use; lower potency compared to N-PP

This table illustrates that while N-pyrrolidino protonitazene is structurally related to other nitazenes, its unique modifications contribute to its significantly higher potency and associated risks.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

408.21614077 g/mol

Monoisotopic Mass

408.21614077 g/mol

Heavy Atom Count

30

UNII

T3LB6K85C7

Wikipedia

Protonitazepyne

Dates

Modify: 2024-08-08

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